molecular formula C12H10F3NO2 B1382852 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile CAS No. 1803588-31-9

4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile

Cat. No. B1382852
M. Wt: 257.21 g/mol
InChI Key: OHTKALJYRYYPIW-UHFFFAOYSA-N
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Description

“4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile” is a chemical compound with the CAS Number: 1803588-31-9 . It has a molecular weight of 257.21 and its molecular formula is C12H10F3NO2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile” is 1S/C12H10F3NO2/c1-8(17)10-3-2-9(7-16)6-11(10)18-5-4-12(13,14)15/h2-3,6H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile” is a powder at room temperature . Its boiling point and other physical properties were not specified in the sources I found .

Scientific Research Applications

Electrolyte Additive for Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile, similar in structure to 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile, has been used as an electrolyte additive for high voltage lithium ion batteries. This compound significantly improves the cyclic stability of the LiNi 0.5 Mn 1.5 O 4 cathode, demonstrating an increased capacity retention compared to using the base electrolyte. It forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution from LiNi 0.5 Mn 1.5 O 4 (Huang et al., 2014).

Corrosion Inhibition

Benzonitrile derivatives, closely related to 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, including 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, show excellent inhibition properties and can be adsorbed on the steel surface, following Langmuir's adsorption isotherm. This makes them valuable in corrosion protection applications (Chaouiki et al., 2018).

NLO Properties and Biomedical Applications

4-(4-Acetyl-5-Methyl-1H-1, 2, 3-Triazol-1-yl) Benzonitrile, another compound similar to 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile, has been synthesized and analyzed for its non-linear optical (NLO) properties. It has potential applications in optics, opto-electronics, and photonics. The material also shows potential for biomedical applications, including anti-diabetic properties (Maalmarugan et al., 2021).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile” can be found on the product’s page . Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-8(17)10-3-2-9(7-16)6-11(10)18-5-4-12(13,14)15/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTKALJYRYYPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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